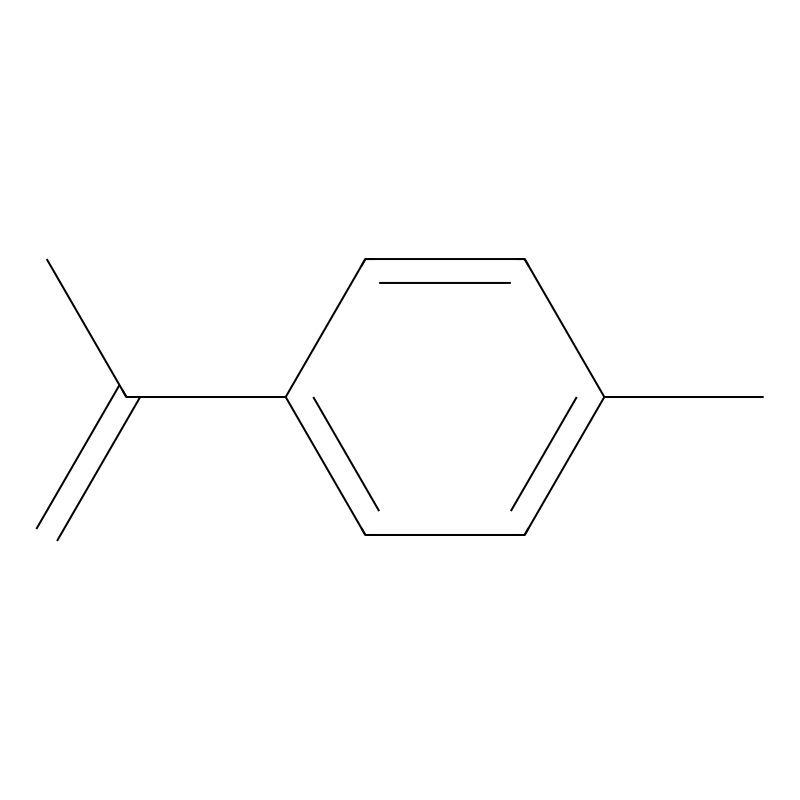

1-Methyl-4-(prop-1-en-2-yl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Natural Product and Monoterpene Classification:

1-Methyl-4-(prop-1-en-2-yl)benzene, also known as p-methylstyrene, alpha,p-dimethylstyrene, or 4-isopropenyltoluene, is a naturally occurring aromatic hydrocarbon found in various plants, including guava (Psidium guajava) and feverfew (Tanacetum parthenium) []. It belongs to the class of monoterpenes, which are a diverse group of volatile organic compounds widely distributed in the plant kingdom.

Potential Biological Activities:

Research suggests that 1-Methyl-4-(prop-1-en-2-yl)benzene might possess various biological activities, although further investigation is needed to confirm its efficacy and safety. Some studies have explored its:

- Antioxidant properties: One study observed free radical scavenging activity of the compound, potentially contributing to its potential antioxidant effects [].

- Antimicrobial activity: Another study reported the compound's inhibitory effect on the growth of certain bacteria and fungi. However, further research is needed to determine its potential applications.

- Anti-inflammatory activity: Limited studies suggest the compound might have anti-inflammatory properties, but more research is required to understand its mechanisms and potential therapeutic use [].

Synthetic Applications:

-Methyl-4-(prop-1-en-2-yl)benzene can serve as a starting material for the synthesis of various organic compounds due to its reactive double bond and aromatic ring. This makes it potentially valuable in the development of new pharmaceuticals, agrochemicals, and other functional materials.

Limitations of Current Knowledge:

While research has explored potential applications of 1-Methyl-4-(prop-1-en-2-yl)benzene, it is crucial to acknowledge the limitations of current knowledge:

- Limited research: Most studies are preliminary and require further investigation with robust methodologies and larger sample sizes.

- Lack of clinical trials: There are currently no clinical trials investigating the safety or efficacy of 1-Methyl-4-(prop-1-en-2-yl)benzene for therapeutic purposes.

- Safety concerns: The potential toxicity and side effects of the compound in humans are unknown and require thorough investigation.

1-Methyl-4-(prop-1-en-2-yl)benzene has the molecular formula C₁₀H₁₂ and a molecular weight of approximately 132.206 g/mol . The compound features a methyl group and a propene side chain attached to a benzene ring, which contributes to its unique chemical properties. Its InChI Key is MMSLOZQEMPDGPI-UHFFFAOYSA-N, and it has a logP value of 3.85, indicating moderate lipophilicity .

p-Cymene itself does not have a well-defined mechanism of action in biological systems. However, due to its reactive nature, it can be a precursor to various bioactive molecules. For example, p-cymene can be metabolized in the body to form thymol and carvacrol, which have antimicrobial properties [].

- Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles.

- Alkene Reactions: The double bond in the propene side chain can undergo addition reactions, such as hydrogenation or halogenation.

- Oxidation: The compound can be oxidized to form alcohols or ketones depending on the reaction conditions.

Research indicates that 1-methyl-4-(prop-1-en-2-yl)benzene exhibits several biological activities:

- Antimicrobial Properties: It has shown effectiveness against various bacteria and fungi.

- Anti-inflammatory Effects: Some studies suggest it may reduce inflammation markers in biological assays.

- Potential Antioxidant Activity: The compound may help in scavenging free radicals, contributing to its protective effects against oxidative stress.

Several synthetic routes exist for producing 1-methyl-4-(prop-1-en-2-yl)benzene:

- Alkylation of Toluene: This method involves the alkylation of toluene with propylene using suitable catalysts.

- Dehydrogenation of Terpenes: Certain terpenes can be dehydrogenated to yield this compound.

- Rearrangement Reactions: The compound can also be synthesized through rearrangement processes involving other aromatic precursors .

1-Methyl-4-(prop-1-en-2-yl)benzene finds utility in various fields:

- Flavoring and Fragrance Industry: It is used for its pleasant aroma.

- Chemical Synthesis: Acts as an intermediate in the synthesis of other organic compounds.

- Analytical Chemistry: Employed in chromatography for separating compounds due to its unique properties .

Interaction studies have demonstrated that 1-methyl-4-(prop-1-en-2-yl)benzene can interact with biological macromolecules:

- Protein Binding: Research indicates that it may bind to certain proteins, influencing their activity.

- Metabolism Studies: Investigations into how this compound is metabolized in biological systems reveal potential pathways that could affect its efficacy and safety profile.

Several compounds share structural similarities with 1-methyl-4-(prop-1-en-2-yl)benzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylcyclohexene | C₇H₁₄ | Saturated ring structure |

| Styrene | C₈H₈ | Simple vinyl group without additional substituents |

| β-Pinene | C₁₀H₁₈ | Contains a bicyclic structure |

| Limonene | C₁₀H₁₈ | Exhibits citrus aroma; different stereochemistry |

While compounds like styrene and β-pinene share some structural characteristics, 1-methyl-4-(prop-1-en-2-yl)benzene stands out due to its specific functional groups and resultant chemical behavior.

Plant Sources and Essential Oil Composition

Presence in Artemisia, Protium, Origanum, and Thymus Genera

1-Methyl-4-(prop-1-en-2-yl)benzene has been identified as a constituent of essential oils in several aromatic plant genera. In Lippia javanica, a species within the Verbenaceae family, this compound is reported as a monoterpenoid component of leaf extracts, where it contributes to the plant’s inhibitory effects on competing vegetation [5]. While direct evidence for its occurrence in Artemisia or Protium species is limited in the provided data, its structural analogs, such as p-cymene and γ-terpinene, are well-documented in Origanum vulgare subsp. virens essential oils [7]. These findings suggest that 1-methyl-4-(prop-1-en-2-yl)benzene may occur in related taxa as part of the broader monoterpenoid biosynthesis pathway.

Concentrations in Different Plant Species

Quantitative data on this compound’s concentrations remain sparse. In Lippia javanica, it is detected as a minor constituent, typically comprising less than 5% of the total essential oil profile [5]. By contrast, its isomer, 4-isopropenyltoluene, has been isolated from oxidation products of toluene in laboratory settings, though natural abundance levels in plants are not well-characterized [2]. Variations in concentration likely depend on factors such as plant age, environmental conditions, and extraction methods.

Dietary Sources

Occurrence in Food Plants (Carrots, Citrus, Berries, Spices)

While direct evidence linking 1-methyl-4-(prop-1-en-2-yl)benzene to common food plants is absent in the provided sources, its structural relatives are prevalent in dietary components. For example, Origanum vulgare essential oils—rich in monoterpenoids like carvacrol and thymol—are widely used as flavoring agents in spices [7]. The compound’s potential presence in citrus peels or berry exudates could be inferred from the ubiquity of monoterpenes in these matrices, though specific identification requires further study.

Nutritional Relevance

As a monoterpenoid, 1-methyl-4-(prop-1-en-2-yl)benzene may contribute to the aroma and flavor profiles of herbs and spices. Monoterpenoids are known for their antioxidant and antimicrobial properties, which enhance the shelf life and sensory appeal of food products [5] [7]. However, its nutritional significance remains secondary to its role in plant defense mechanisms.

Environmental Distribution

1-Methyl-4-(prop-1-en-2-yl)benzene is hypothesized to enter the environment through both biogenic and anthropogenic pathways. As a volatile organic compound (VOC), it may be emitted by plants as part of their secondary metabolism, contributing to atmospheric aerosol formation [5]. Its detection in laboratory-derived toluene oxidation products suggests potential anthropogenic sources, such as industrial solvent degradation [2]. Environmental persistence and transport mechanisms remain understudied, though its moderate volatility (boiling point ~186°C) and solubility in organic solvents imply partitioning into both air and soil compartments [6].

Relationship to Terpene Biosynthesis

1-Methyl-4-(prop-1-en-2-yl)benzene, commonly known as 4-allylanisole, belongs to the class of aromatic monoterpenoids and is biosynthetically derived from the universal terpene precursor pathways [1]. The compound represents a unique intersection between phenylpropanoid and monoterpene biosynthesis, where the aromatic ring system is decorated with an isoprenoid-derived side chain [2]. This structural organization places the compound within the broader context of plant specialized metabolism, where terpenoid biosynthesis serves as the foundation for generating diverse chemical structures [3].

The biosynthetic relationship to terpene metabolism is established through the fundamental requirement for isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) as C5 building blocks [4]. These universal precursors are generated through two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidic 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway [4] [5]. The MEP pathway typically provides IPP and DMAPP for monoterpene biosynthesis in a 5:1 ratio [5], while the MVA pathway primarily supports sesquiterpene and sterol biosynthesis [4]. Both pathways contribute to the diverse array of isoprenoid compounds that serve as precursors for aromatic monoterpenoids like 1-methyl-4-(prop-1-en-2-yl)benzene [6].

The terpenoid biosynthetic framework involves two major phases: scaffold formation and decoration [3]. In the first phase, prenyl transferases catalyze the head-to-tail condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the immediate precursor for monoterpene synthesis [3] [4]. The second phase involves the action of specialized enzymes, including terpene synthases and various tailoring enzymes, to generate the final structural diversity observed in terpenoid natural products [3] [7].

Formation from γ-Terpinene Pathway

The biosynthesis of 1-methyl-4-(prop-1-en-2-yl)benzene involves a specialized pathway that proceeds through γ-terpinene as a key intermediate [8] [9]. This pathway represents a unique route for the formation of aromatic monoterpenes from cyclic precursors, demonstrating the remarkable versatility of plant terpene biosynthesis [8] [10].

The γ-terpinene pathway begins with the cyclization of geranyl diphosphate (GPP) through the action of specific terpene synthases [8] [9]. The formation of γ-terpinene from GPP involves a complex series of carbocation-mediated reactions, beginning with the ionization of the substrate to generate a geranyl cation [10]. This cation undergoes 1,6-ring closure to form the α-terpinyl cation, which subsequently rearranges to the terpinen-4-yl cation before deprotonation yields γ-terpinene [10].

Recent transcriptomic analyses have identified two key terpene synthase genes, TPS1 and TPS2, that are responsible for the sequential conversion of GPP to γ-terpinene [9] [10]. TPS1 catalyzes the initial cyclization steps leading to the formation of the α-terpinyl cation, while TPS2 (γ-terpinene synthase) facilitates the final conversion to γ-terpinene [10]. The crystal structure of γ-terpinene synthase from Thymus vulgaris has been determined at 1.65 Å resolution, providing insights into the molecular basis of its catalytic specificity [11].

The γ-terpinene pathway is characterized by its high substrate specificity and the coordinated expression of the involved enzymes [9] [10]. Expression analyses in Persian cumin (Bunium persicum) have demonstrated that TPS1 and TPS2 genes are highly expressed in tissues with elevated γ-terpinene content, supporting their role in the biosynthetic pathway [10]. This pathway represents a crucial branch point in monoterpene biosynthesis, as γ-terpinene serves as a precursor for various downstream products, including the aromatic compounds that characterize essential oils from many plant species [8] [9].

Enzymatic Processes

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (CYP450s) represent the largest enzyme family in plant metabolism and play a crucial role in the biosynthesis of 1-methyl-4-(prop-1-en-2-yl)benzene through their involvement in terpene scaffold modification and functionalization [7] [12]. These versatile enzymes catalyze the introduction of oxygen into nonactivated C-H bonds, making them essential for the structural diversification of monoterpenes [7] [13].

The CYP450 enzymes involved in monoterpene biosynthesis belong to specific clans, with CYP71 being particularly prominent in the decoration of terpene scaffolds [7] [14]. These enzymes utilize a heme-containing active site and require electron transfer from NADPH-cytochrome P450 reductase to catalyze hydroxylation reactions [7]. The substrate specificity of CYP450s is determined by the shape and chemical properties of their active sites, which can accommodate various monoterpene substrates with different structural features [7] [12].

In the context of 1-methyl-4-(prop-1-en-2-yl)benzene biosynthesis, CYP450 enzymes are responsible for the hydroxylation of p-cymene, an aromatic intermediate derived from γ-terpinene [9] [10]. Transcriptomic analyses have identified members of the CYP76B family as key candidates for catalyzing the conversion of p-cymene to hydroxylated derivatives [9] [10]. These enzymes demonstrate the ability to perform hydroxylation reactions on the C-10 position of monoterpenes, which corresponds to the methyl group of p-cymene that is converted to hydroxylated products [10].

The functional significance of CYP450 enzymes extends beyond simple hydroxylation, as they can catalyze complex multi-step oxidative transformations [15]. Some CYP450 enzymes demonstrate remarkable catalytic versatility, capable of performing successive hydroxylations, ring-opening reactions, and epoxidations within a single active site [15]. This multifunctionality allows for the efficient conversion of simple monoterpene precursors into complex, highly functionalized products through a series of coordinated enzymatic steps [15].

Involvement of Short-Chain Dehydrogenase/Reductase

Short-chain dehydrogenase/reductase (SDR) enzymes constitute a superfamily of NAD(P)H-dependent enzymes that play essential roles in monoterpene biosynthesis through their involvement in oxidation and reduction reactions [16] [17]. These enzymes are characterized by a conserved Rossmann fold for cofactor binding and a catalytic triad consisting of tyrosine, lysine, and serine or threonine residues [18] [19].

The SDR family demonstrates remarkable diversity in plant monoterpene metabolism, with members catalyzing various reactions including alcohol oxidation, ketone reduction, and the interconversion of different functional groups [16] [17]. In the biosynthesis of aromatic monoterpenes, SDRs work in conjunction with cytochrome P450 enzymes to facilitate the conversion of cyclic monoterpenes to their aromatic counterparts [16] [20].

A particularly well-characterized example of SDR involvement in monoterpene biosynthesis is found in the thymol/carvacrol pathway of Thymus vulgaris [16]. The short-chain dehydrogenase TvSDR1 catalyzes the oxidation of cyclohexadienol intermediates produced by CYP71D enzymes, facilitating the spontaneous rearrangement to p-cymene [16] [20]. This enzyme demonstrates 79% amino acid sequence identity with trans-isopiperitenol dehydrogenase from mint, indicating evolutionary conservation of SDR function in monoterpene metabolism [16].

The coordinated action of CYP450 and SDR enzymes represents a common theme in monoterpene biosynthesis pathways [16] [20]. The formation of p-cymene from γ-terpinene involves P450-mediated hydroxylation followed by SDR-catalyzed oxidation, creating unstable dienol intermediates that spontaneously rearrange to yield the aromatic product [16] [20]. This enzymatic cooperation is essential for the efficient conversion of cyclic monoterpenes to their aromatic derivatives, demonstrating the sophisticated regulatory mechanisms that control monoterpene biosynthesis [16].

Research has demonstrated that SDRs can form dynamic associations with cytochrome P450 enzymes through noncovalent interactions, including hydrogen bonds and hydrophobic interactions [16]. This association may occur through conformational changes in the P450 enzyme upon substrate binding, facilitating the efficient transfer of intermediates between the two enzyme systems [16]. The ability of these enzymes to work in concert ensures the proper channeling of intermediates and prevents the accumulation of unstable compounds that could interfere with cellular metabolism [16].

Molecular Mechanisms of Formation

Spontaneous Rearrangement of Dienol Intermediates

The formation of aromatic monoterpenes from cyclic precursors involves a crucial spontaneous rearrangement mechanism that converts unstable dienol intermediates into thermodynamically stable aromatic compounds [21] [20]. This process represents a fundamental chemical transformation in monoterpene biosynthesis, where the inherent instability of cyclohexadienol structures drives the formation of aromatic systems [20] [22].

The spontaneous rearrangement mechanism is initiated by the enzymatic formation of cyclohexadienol intermediates through the coordinated action of cytochrome P450 and short-chain dehydrogenase enzymes [16] [20]. These intermediates are inherently unstable due to the presence of a dienol system, which readily undergoes rearrangement to form the more stable aromatic structure [21] [20]. The driving force for this rearrangement is the substantial stabilization energy gained through the formation of the aromatic benzene ring system [20].

The rearrangement process involves a series of proton transfers and electron redistributions that ultimately result in the formation of the aromatic ring [20] [22]. The mechanism is analogous to the well-characterized dienone-phenol rearrangement in organic chemistry, where 4,4-disubstituted cyclohexadienones spontaneously convert to 3,4-disubstituted phenols in the presence of acid [22]. The migration tendency of different substituents during this rearrangement depends on their ability to stabilize the intermediate carbocation formed during the process [22].

Experimental evidence for the spontaneous nature of this rearrangement comes from studies on the biosynthesis of thymol and carvacrol in Thymus vulgaris [16] [20]. The formation of p-cymene from γ-terpinene involves the production of unstable dienol intermediates that spontaneously rearrange due to their instability in aqueous conditions [20]. This rearrangement can occur even at high temperatures, such as those encountered in gas chromatography injectors, indicating the thermodynamic favorability of the aromatic form [21].

The spontaneous rearrangement mechanism has important implications for the biosynthesis of 1-methyl-4-(prop-1-en-2-yl)benzene, as it provides a pathway for the formation of aromatic monoterpenes from cyclic precursors without the need for additional enzymatic steps [20]. This efficiency in the biosynthetic process allows plants to generate aromatic compounds with minimal energy investment, contributing to the evolutionary success of this metabolic pathway [20].

Keto-Enol Tautomerism in Biosynthesis

Keto-enol tautomerism represents a fundamental chemical equilibrium that plays a significant role in the biosynthesis of 1-methyl-4-(prop-1-en-2-yl)benzene and related aromatic monoterpenes [23] [24]. This dynamic equilibrium involves the spontaneous interconversion between keto and enol forms of carbonyl compounds, typically facilitated by the migration of a proton and the redistribution of π electrons [24] [25].

The mechanism of keto-enol tautomerism can proceed through either acid-catalyzed or base-catalyzed pathways [24] [25]. In the acid-catalyzed mechanism, protonation of the carbonyl oxygen creates a cationic intermediate that loses a proton from the α-carbon to yield the enol form [24]. The base-catalyzed mechanism involves the deprotonation of the α-carbon to form an enolate intermediate, which subsequently undergoes protonation at the carbonyl oxygen to generate the enol [24].

The significance of keto-enol tautomerism in monoterpene biosynthesis lies in its ability to facilitate structural interconversions that are essential for the formation of complex molecular architectures [23] [26]. The equilibrium between keto and enol forms can be influenced by various factors, including substitution patterns, conjugation effects, hydrogen bonding interactions, and the presence of aromatic systems [23] [27]. These factors can shift the equilibrium toward the enol form, particularly when stabilization through conjugation or intramolecular hydrogen bonding is present [24].

In the context of aromatic monoterpene biosynthesis, keto-enol tautomerism plays a crucial role in the formation and stabilization of intermediates that undergo subsequent cyclization and rearrangement reactions [23] [26]. The enol form of certain intermediates can participate in nucleophilic attacks and other reactions that are not accessible to the keto form, thereby expanding the repertoire of possible transformations [23] [26]. This dynamic interconversion allows for the exploration of multiple reaction pathways and the generation of diverse structural outcomes from common precursors [23].

The biological significance of keto-enol tautomerism extends beyond its role in individual reaction steps, as it contributes to the overall flexibility and adaptability of biosynthetic pathways [23] [26]. The ability to access both keto and enol forms of intermediates provides multiple mechanistic options for achieving the desired structural transformations, allowing for the efficient biosynthesis of complex natural products [23]. This flexibility is particularly important in the context of monoterpene biosynthesis, where the formation of aromatic compounds from cyclic precursors requires precise control over the timing and sequence of chemical transformations [23].

Physical Description

Colourless mobile liquid; citrusy-lemon like aroma

XLogP3

Boiling Point

Density

Melting Point

Mp -20 °

-20°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 104 of 1461 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 1357 of 1461 companies with hazard statement code(s):;

H304 (95.87%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021